8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
Description
Historical Context of Imidazo[1,5-a]pyrimidine Derivatives in Heterocyclic Chemistry
Imidazo[1,5-a]pyrimidine derivatives first gained prominence in the 1980s as synthetic targets for antifungal agents, with early patents disclosing their efficacy against Candida species through inhibition of ergosterol biosynthesis. The scaffold’s rigid bicyclic structure, combining imidazole’s electron-rich nature with pyrimidine’s hydrogen-bonding capacity, enabled unique interactions with biological targets. By the 2000s, applications expanded into catalysis, as researchers exploited the imidazo[1,5-a]pyridine/pyrimidine framework to stabilize N-heterocyclic carbenes for organometallic reactions.
Table 1: Milestones in Imidazo[1,5-a]pyrimidine Research
The introduction of chloro and alkyl groups at specific positions (C-2, C-4, C-6, C-8) emerged as a critical strategy to fine-tune solubility and bioactivity. For instance, chlorination at C-2 was found to enhance electrophilicity, facilitating nucleophilic aromatic substitutions, while dimethyl groups at C-4/C-6 conferred steric stabilization against metabolic degradation.
Significance of Substituent Effects in Benzyl-Chloro-Dimethyl Functionalization
The 8-benzyl-2-chloro-4,6-dimethyl substitution pattern introduces three distinct electronic perturbations:
- Benzyl group (C-8) : Enhances lipophilicity, promoting membrane permeability in biological systems. π-Stacking interactions with aromatic residues in enzyme active sites have been computationally validated.
- Chloro substituent (C-2) : Acts as a leaving group in nucleophilic displacement reactions while increasing intermolecular halogen bonding potential.
- Dimethyl groups (C-4/C-6) : Reduce ring puckering through steric hindrance, stabilizing planar conformations critical for π-orbital overlap in optoelectronic applications.
Table 2: Electronic Effects of Substituents in Imidazo[1,5-a]pyrimidine
| Position | Substituent | Hammett σₚ Value | Steric Effect (A³) |
|---|---|---|---|
| C-2 | Cl | +0.23 | 27.5 |
| C-4/C-6 | CH₃ | -0.17 | 32.1 (per CH₃) |
| C-8 | Benzyl | -0.01 | 98.7 |
Quantum mechanical calculations reveal that the chloro group increases the compound’s electron-deficient character (LUMO = -1.8 eV), making it reactive toward Grignard reagents and palladium-catalyzed cross-couplings. Conversely, the benzyl group elevates the HOMO energy (-5.4 eV), facilitating charge-transfer interactions in photovoltaic applications.
Properties
CAS No. |
88875-14-3 |
|---|---|
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
8-benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-14(16)18-15-13(17-11(2)19(10)15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
YUXVCAQMZICPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with benzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[1,5-a]pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s ability to interact with these targets is often mediated by its unique structural features, such as the imidazo[1,5-a]pyrimidine ring and the benzyl group.
Comparison with Similar Compounds
Research Findings and Implications
- SAR Insights: Minor structural changes (e.g., chloro → iodine, benzyl → phenyl) drastically alter potency. For instance, pyrazolo[1,5-a]pyrimidines with 3-iodo substitutions show 200-fold increases in PDE4 inhibition .
- Further studies should explore substitutions at positions 4 and 6 for enhanced selectivity .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine (CAS Number: 1097805-12-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₁₅H₁₄ClN₃
- Molecular Weight : 271.745 g/mol
- LogP : 3.590 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 30.19 Ų
This structure suggests potential interactions with biological targets due to its lipophilic nature and the presence of a chlorine atom which can influence reactivity and binding affinity.
Anticancer Potential
Research has indicated that imidazo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) levels and the downregulation of oncogenic signaling pathways such as Ras-mediated pathways .
| Compound | Activity | Cell Line | Mechanism |
|---|---|---|---|
| This compound | Anticancer | H-Ras transformed NIH3T3 | Induces apoptosis via ROS modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study of various imidazo derivatives, it was found that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis. The specific role of the benzyl group in enhancing membrane permeability was noted as a critical factor for efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Benzyl Substitution : The presence of the benzyl group significantly enhances cytotoxicity compared to unsubstituted analogs.
- Chlorine Atom : The chlorine atom at the 2-position appears to play a crucial role in modulating activity by affecting electronic properties and sterics.
- Dimethyl Groups : The dimethyl substitutions at positions 4 and 6 contribute to increased hydrophobicity, which may facilitate better cellular uptake.
In Vivo Studies
A notable study evaluated the in vivo efficacy of related imidazo compounds in mouse models of cancer. The results indicated that these compounds could significantly reduce tumor size compared to controls, suggesting that this compound may have similar therapeutic potential .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest strong binding affinities with proteins involved in cancer signaling pathways, which supports its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for preparing 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between enaminones and heterocyclic amines or halogenated precursors. For example:
- Microwave-assisted synthesis (): Reduces reaction time and improves yield compared to conventional heating. Optimize power (100–300 W) and solvent polarity (e.g., ethanol/DMF mixtures).
- Palladium-catalyzed cross-coupling (): Enables regioselective introduction of substituents. Use Pd(OAc)₂ with ligands like XPhos in toluene at 80–100°C.
- Recrystallization optimization (): Solvent systems like chloroform-methanol (1:1 v/v) yield high-purity crystals for X-ray diffraction.
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Microwave-assisted | 150 W, DMF, 30 min | 85 | 98% | |
| Palladium-catalyzed | Pd(OAc)₂, XPhos, toluene, 80°C | 72 | 95% | |
| Conventional heating | Ethanol reflux, 12 h | 65 | 90% |
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling ().
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation ().
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or specialized treatment ().
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while imidazo-pyrimidine protons resonate at δ 2.4–3.1 ppm ().
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 302.12) and isotopic patterns for chlorine ().
- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry ().
Advanced Research Questions
Q. How can computational chemistry methods like quantum mechanical calculations aid in predicting reaction pathways for modifying the 8-benzyl substituent?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G(d) predicts activation energies for benzyl substitution ().
- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reactivity ().
- Table 2 : Computational vs. Experimental Yields
| Substituent | Predicted Yield (DFT) | Experimental Yield | Deviation (%) |
|---|---|---|---|
| Benzyl | 78% | 75% | 3.8 |
| 4-Fluorobenzyl | 65% | 62% | 4.6 |
Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results in the synthesis of imidazo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Error Analysis : Compare computational assumptions (e.g., solvent models, implicit vs. explicit solvation) with experimental conditions ().
- Sensitivity Testing : Vary reaction parameters (temperature, catalyst loading) within predicted ranges to identify outliers ().
- Multi-technique Validation : Cross-validate NMR, X-ray, and computational data to confirm structural assignments ().
Q. How do structural modifications at the 2-chloro position influence the compound's physicochemical properties and bioactivity?
- Methodological Answer :
- Electrophilicity : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to enhance reactivity in nucleophilic substitutions ().
- Bioactivity : Use in vitro assays (e.g., kinase inhibition) to correlate substituent effects. For example, 2-CF₃ analogs show 3-fold higher activity than 2-Cl in kinase assays ().
- LogP Analysis : Chlorine substitution increases hydrophobicity (LogP = 2.8 vs. 2.1 for unsubstituted analogs), affecting membrane permeability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
